Home > Products > Screening Compounds P120641 > Levofloxacin-13C-d3
Levofloxacin-13C-d3 - 1261398-33-7

Levofloxacin-13C-d3

Catalog Number: EVT-1479388
CAS Number: 1261398-33-7
Molecular Formula: C18H20FN3O4
Molecular Weight: 365.38 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Metabolic Studies: Tracking the fate of a drug within an organism (absorption, distribution, metabolism, and excretion - ADME) [].
  • Reaction Mechanism Elucidation: Following the path of specific atoms during chemical reactions, offering mechanistic insights [].
  • Structural Analysis: Employing techniques like Nuclear Magnetic Resonance (NMR) to gain insights into molecular structure and dynamics [, , , ].

Levofloxacin

  • Compound Description: Levofloxacin is a broad-spectrum fluoroquinolone antibiotic effective against both Gram-positive and Gram-negative bacteria. It functions by inhibiting bacterial DNA gyrase, an enzyme essential for bacterial DNA replication. [, , , , , , , , , , ]
  • Compound Description: Ofloxacin is a racemic mixture of levofloxacin (the levo-isomer) and its less active dextro-isomer. Like levofloxacin, it belongs to the fluoroquinolone class of antibiotics and exhibits broad-spectrum antibacterial activity. []
  • Relevance: Ofloxacin shares a nearly identical core structure with Levofloxacin-13C-d3, differing only in the chirality at one carbon atom. This close structural similarity often leads to similar pharmacological properties, although levofloxacin generally exhibits higher potency. []

Levofloxacin Carboxamides

  • Compound Description: These are a series of derivatives where the carboxylic acid group of Levofloxacin is converted into an amide by reacting with various amino acids like glycine, histidine, and serine. These modifications aim to enhance antibacterial activity and potentially improve pharmacokinetic properties. []
  • Relevance: Levofloxacin carboxamides are directly derived from Levofloxacin-13C-d3's parent compound, Levofloxacin. Modifications to the carboxylic acid group, while altering the structure, still retain the core fluoroquinolone scaffold, suggesting possible similarities in their mechanism of action and biological activity. []
  • Compound Description: These are a series of heterocyclic derivatives of Levofloxacin designed to explore their potential as COX-2 enzyme inhibitors and anticancer agents. These compounds retain the core structure of Levofloxacin but incorporate additional heterocyclic moieties. []
  • Relevance: These derivatives highlight the potential of modifying Levofloxacin-13C-d3's parent compound, Levofloxacin, to target different biological pathways. Though intended for different therapeutic purposes, their shared structural features might offer insights into potential metabolic pathways or interactions of Levofloxacin-13C-d3. []

Pyruvate

  • Compound Description: Pyruvate is a key intermediate in cellular metabolism, playing a central role in glycolysis and energy production. Hyperpolarized 1-13C-pyruvate is used in metabolic imaging to visualize metabolic processes in vivo, especially in cancer cells. [, ]
  • Relevance: While structurally unrelated to Levofloxacin-13C-d3, pyruvate, specifically its hyperpolarized 1-13C-pyruvate form, shares a key application with Levofloxacin-13C-d3: metabolic imaging. Both compounds leverage the sensitivity of 13C NMR to study metabolic fluxes and processes in living systems. [, ]

Vitamin D3 (Cholecalciferol)

  • Compound Description: Vitamin D3 is a fat-soluble vitamin crucial for calcium absorption and bone health. It has been investigated for its potential in preventing levofloxacin-induced renal injury in rats due to its antioxidant and protective properties. []
  • Relevance: Although structurally unrelated to Levofloxacin-13C-d3, Vitamin D3 is researched in conjunction with Levofloxacin for its potential to mitigate the adverse effects of the antibiotic. This connection highlights the potential interplay between Levofloxacin-13C-d3 and other metabolically active compounds. []
Source and Classification

Levofloxacin-13C-d3 is synthesized from levofloxacin, which is widely used for treating bacterial infections. The compound falls under the classification of isotopically labeled compounds, which are crucial for tracing studies in biological systems. Its Chemical Abstracts Service number is 1261398-33-7, and its molecular formula is C18H20FN3O4.

Synthesis Analysis

Methods and Technical Details

The synthesis of Levofloxacin-13C-d3 involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available levofloxacin, deuterium oxide (D2O), sodium borohydride (NaBH4), sodium cyanoborohydride (NaCNBH3), sodium borodeuteride (NaBD4), and 13C-labeled acetic acid.
  2. Synthetic Route:
    • The first step involves reducing levofloxacin using sodium borohydride in deuterium oxide to produce levofloxacin-d3.
    • Subsequently, levofloxacin-d3 is reacted with sodium cyanoborohydride in deuterium oxide to introduce a deuterium atom at the C-7 position.
    • Further reactions with sodium borodeuteride introduce additional deuterium atoms at the C-6 and C-8 positions.
    • The final step incorporates a deuterium atom at the C-5 position and a carbon-13 atom at the C-2 position through a reaction with sodium cyanoborodeuteride and 13C-labeled acetic acid.

Industrial Production

Industrial production mirrors these laboratory methods but is conducted on a larger scale, ensuring stringent quality control to maintain isotopic labeling integrity.

Molecular Structure Analysis

Structure and Data

Levofloxacin-13C-d3 has a complex molecular structure characterized by:

  • Molecular Weight: 365.38 g/mol
  • IUPAC Name: (2S)-7-fluoro-2-methyl-10-oxo-6-[4-(trideuterio(113C)methyl)piperazin-1-yl]-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid.

The incorporation of isotopes alters the physical properties slightly but does not significantly change the biological activity compared to its non-labeled counterpart.

Chemical Reactions Analysis

Types of Reactions

Levofloxacin-13C-d3 participates in various chemical reactions:

  1. Oxidation: Involves adding oxygen or removing hydrogen using agents like hydrogen peroxide.
  2. Reduction: Involves adding hydrogen or removing oxygen, typically using reducing agents such as sodium borohydride.
  3. Substitution: Functional groups are replaced using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Reagents used include:

  • Oxidation: Hydrogen peroxide, potassium permanganate.
  • Reduction: Sodium borohydride, lithium aluminum hydride.
  • Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Mechanism of Action

Levofloxacin acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair. This mechanism disrupts bacterial cell division and leads to cell death. The presence of isotopes in Levofloxacin-13C-d3 allows for tracking its metabolic pathways and pharmacokinetics in biological systems .

Physical and Chemical Properties Analysis

Physical Properties

Levofloxacin-13C-d3 exhibits properties similar to those of levofloxacin but may have slight variations due to isotopic labeling:

  • Appearance: Typically a white to off-white crystalline powder.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in methanol and water.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

The incorporation of isotopes does not significantly alter these properties but enhances detection methods in analytical chemistry .

Applications

Levofloxacin-13C-d3 is primarily utilized in scientific research:

  1. Pharmacokinetics Studies: It aids in understanding drug absorption, distribution, metabolism, and excretion.
  2. Metabolic Research: Used to trace metabolic pathways in organisms.
  3. Analytical Chemistry: Serves as a standard reference in quantitative assays for levofloxacin detection .

The use of isotopically labeled compounds like Levofloxacin-13C-d3 is essential for advancing pharmaceutical sciences and improving drug development processes.

Introduction to Stable Isotope-Labeled Pharmaceuticals

Role of Stable Isotopes in Pharmacological Research

Stable isotopes serve as indispensable tools in pharmacology due to their biochemical inertness and detectability. Deuterium (²H) and carbon-13 (¹³C) are frequently incorporated into drug molecules to:

  • Enable precise pharmacokinetic tracking via mass spectrometry, where isotopically labeled drugs act as internal standards, minimizing matrix effects and improving quantification accuracy [4] [8].
  • Reveal metabolic pathways by identifying degradation products in urine, bile, or plasma. For example, deuterium labeling can slow metabolic reactions at vulnerable sites, illuminating enzyme-specific breakdown patterns [1] [5].
  • Facilitate absorption/distribution studies using isotope ratio mass spectrometry (IRMS), which distinguishes administered drugs from endogenous compounds even at ultra-low concentrations [6].

Table 1: Key Stable Isotopes Used in Pharmaceutical Labeling

IsotopeNatural Abundance (%)Primary Analytical Application
¹³C1.1Metabolic flux analysis, NMR spectroscopy
²H (Deuterium)0.015LC-MS/MS internal standards, metabolic stability studies
¹⁵N0.37Protein/DNA interaction studies

Levofloxacin-¹³C-d₃ leverages both ¹³C and ²H to enhance traceability in complex biological matrices. The triple deuterium substitution at the methyl group and ¹³C incorporation create a mass shift detectable by high-resolution mass spectrometry, enabling unambiguous differentiation from endogenous levofloxacin during analytical procedures [1] [6].

Structural and Functional Significance of Levofloxacin-¹³C-d₃

Levofloxacin-¹³C-d₃ retains the core structure and antibacterial mechanism of its parent compound, levofloxacin, while incorporating isotopic labels at specific positions. The modifications occur at the N-methyl group of the piperazine ring, where three hydrogen atoms are replaced with deuterium (d₃), and one carbon atom is substituted with ¹³C. This strategic labeling:

  • Preserves the molecule’s ability to inhibit bacterial DNA gyrase and topoisomerase IV, critical enzymes for DNA replication. The fluorine atom at position C8 and carboxyl group at C3 remain unmodified, ensuring target affinity comparable to unlabeled levofloxacin [1] [9].
  • Minimizes steric or electronic alterations due to the near-identical atomic radii of ¹²C/¹³C and H/D bonds. Computational modeling confirms that isotopic substitution induces negligible conformational changes (<0.01 Å bond length variance) [6].
  • Provides a mass increment of 4 Da (molecular weight: 365.38 g/mol vs. 361.37 g/mol for unmodified levofloxacin). This shift facilitates detection in mass spectrometry-based assays without compromising bioactivity [1] [8].

The isotopic labeling thus acts as a "silent tracer," allowing researchers to monitor bacterial uptake, tissue distribution, or resistance mechanisms without pharmacological interference [3] [6].

Nomenclature and Chemical Identity of Levofloxacin-¹³C-d₃

Levofloxacin-¹³C-d₃ is systematically identified through multiple nomenclature systems and regulatory identifiers:

  • IUPAC Name:(S)-9-Fluoro-3-methyl-10-(4-((1-¹³C)methyl-d₃)piperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid [6] [8].
  • Synonyms:(-)-Ofloxacin-¹³C-d₃; Levofloxacin-methyl-¹³C-d₃; (S)-Ofloxacin-¹³C-d₃ [1] [3].
  • CAS Registry Number:1261398-33-7 [1] [4] [6].
  • Molecular Formula:C₁₇¹³CH₁₇D₃FN₃O₄ (indicating one ¹³C atom and three deuterium atoms) [1] [10].

Table 2: Molecular Identity Data for Levofloxacin-¹³C-d₃

PropertyValueSource/Reference
Molecular Weight365.38 g/molMedChemExpress [1]
Purity≥98.0% (HPLC)MedChemExpress [1]
SMILES NotationO=C1C2=CC(F)=C(N3CCN(CC3)¹³C([²H])[²H])C4=C2N(C=C1C(O)=O)C@@HCO4MedChemExpress [1]
Isotopic Enrichment>95% ¹³C; >98% D₃TheClinivex [6]

The stereochemical designation (S)- is critical, as levofloxacin’s antibacterial activity resides exclusively in the S-enantiomer. The label positions are specified in the piperazine ring’s methyl group, ensuring metabolic stability during in vivo applications [1] [9].

Historical Development of Isotopically Labeled Fluoroquinolones

The evolution of isotopically labeled fluoroquinolones parallels advances in analytical chemistry and antibiotic research:

  • 1980s–1990s: Early fluoroquinolones like norfloxacin and ciprofloxacin were first labeled with ¹⁴C (radioactive) for absorption/distribution/excretion (ADME) studies. However, safety concerns limited their utility [9].
  • 1996: FDA approval of unlabeled levofloxacin (Levaquin®) spurred demand for non-radioactive tracers. The first deuterated analogs (e.g., Levofloxacin-d₈) emerged in the early 2000s, incorporating deuterium at aliphatic positions to study oxidative metabolism [5] [8].
  • 2010s: Development of dual-labeled variants like Levofloxacin-¹³C-d₃ (CAS: 1261398-33-7) addressed the need for higher sensitivity in mass spectrometry. The ¹³C-d₃ methyl group provided optimal metabolic stability, as the piperazine ring resists enzymatic cleavage in humans [1] [6].

Regulatory milestones, such as inclusion in the FDA’s Bioanalytical Method Validation guidelines (2018), cemented the role of isotope-labeled fluoroquinolones as internal standards for regulatory-compliant assays. Today, Levofloxacin-¹³C-d₃ is manufactured under ISO 9001-certified processes for global research applications, from tuberculosis drug interaction studies to environmental persistence tracking [4] [10].

Table 3: Evolution of Isotopically Labeled Fluoroquinolones

CompoundIsotope PositionPrimary Research ApplicationYear Introduced
Ciprofloxacin-¹⁴CCarboxy groupRadioactive ADME studies1987
Levofloxacin-d₈Multiple aliphatic sitesMetabolic stability profiling2005
Levofloxacin-¹³C-d₃N-methyl groupLC-MS/MS quantification, resistance studies2012
Moxifloxacin-¹³C₆Benzene ringEnvironmental fate analysis2019

Properties

CAS Number

1261398-33-7

Product Name

Levofloxacin-13C-d3

IUPAC Name

(2S)-7-fluoro-2-methyl-10-oxo-6-[4-(trideuterio(113C)methyl)piperazin-1-yl]-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid

Molecular Formula

C18H20FN3O4

Molecular Weight

365.38 g/mol

InChI

InChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m0/s1/i2+1D3

InChI Key

GSDSWSVVBLHKDQ-BSEWDJTNSA-N

Synonyms

(3S)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid-13C-d3

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O

Isomeric SMILES

[2H][13C]([2H])([2H])N1CCN(CC1)C2=C(C=C3C4=C2OC[C@@H](N4C=C(C3=O)C(=O)O)C)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.